molecular formula C10H13ClN2O3 B12629014 Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate

Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate

Cat. No.: B12629014
M. Wt: 244.67 g/mol
InChI Key: NLDYWLPSYIJODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-6-methylpyridine-4-carboxylate: This compound is structurally similar but lacks the hydroxyethyl and methylamino groups.

    2-Hydroxy-6-methylpyridine: Another related compound with a simpler structure, often used as a starting material in synthesis.

Uniqueness

Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.

Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate

InChI

InChI=1S/C10H13ClN2O3/c1-13(3-4-14)9-6-7(10(15)16-2)5-8(11)12-9/h5-6,14H,3-4H2,1-2H3

InChI Key

NLDYWLPSYIJODC-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC(=CC(=C1)C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.